1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a unique structure that combines a benzodiazole core with a thiophene ring and a diethylaminoethyl side chain, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Diethylaminoethyl Side Chain: This step involves the alkylation of the benzodiazole core with a diethylaminoethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, particularly those involving benzodiazole and thiophene derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may contribute to the compound’s electronic properties, enhancing its binding affinity and specificity. The diethylaminoethyl side chain can influence the compound’s solubility and cellular uptake, affecting its overall bioactivity.
Comparison with Similar Compounds
1-[2-(DIETHYLAMINO)ETHYL]-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzodiazole derivatives, such as:
1H-Benzotriazole: Similar in structure but lacks the thiophene ring and diethylaminoethyl side chain.
2-Amino-5-chlorobenzophenone: Contains a benzodiazole core but differs in the substituents attached to the core.
Thiophene-2-carboxylic acid: Contains a thiophene ring but lacks the benzodiazole core and diethylaminoethyl side chain.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-3-21(4-2)11-12-22-17-10-6-5-9-16(17)20-18(22)19-14-15-8-7-13-23-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBHUJVAMEVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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